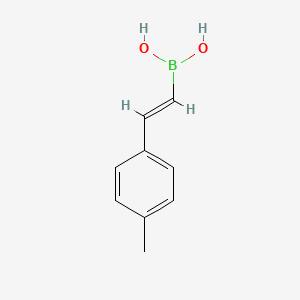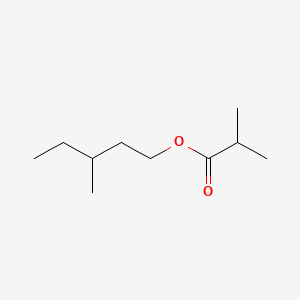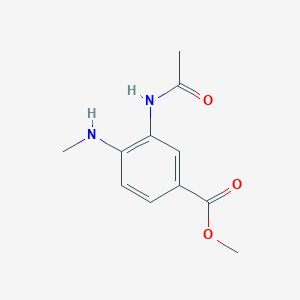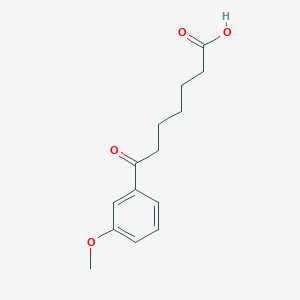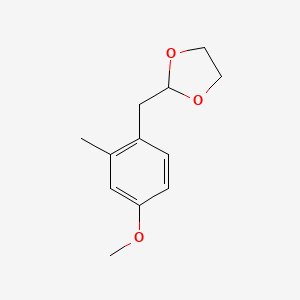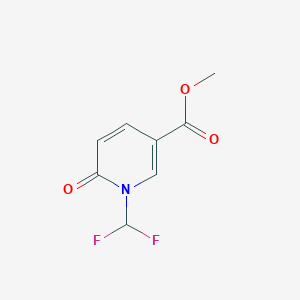
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
描述
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound that has garnered significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical and biological properties. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and agrochemicals .
作用机制
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibitsuccinate dehydrogenase (SDHI) . SDHI is a key enzyme in the mitochondrial respiration chain and plays a crucial role in energy production .
Mode of Action
This inhibition disrupts the tricarboxylic acid cycle, leading to energy deprivation and eventual death of the pathogen .
Biochemical Pathways
The compound likely affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the energy production process, leading to the death of the pathogen
Pharmacokinetics
Related compounds with difluoromethyl groups are known to have improved lipophilicity, which can enhance bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of energy production in the pathogen, leading to its death . .
Action Environment
It’s worth noting that related compounds with difluoromethyl groups have been found to retain their radical scavenging capabilities in non-polar environments, suggesting potential stability in various conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to a variety of difluoromethyl-substituted pyridine derivatives .
科学研究应用
Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Its stability and bioavailability make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
相似化合物的比较
Similar Compounds
Similar compounds include other difluoromethylated pyridines and related fluorinated heterocycles. Examples include difluoromethyl pyrazoles and difluoromethyl pyrimidines .
Uniqueness
What sets methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate apart is its specific combination of a difluoromethyl group with a pyridine ring, which imparts unique chemical reactivity and biological activity. This combination enhances its potential as a versatile building block in synthetic chemistry and as a valuable tool in biological research .
属性
IUPAC Name |
methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWZUVCHYMYFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
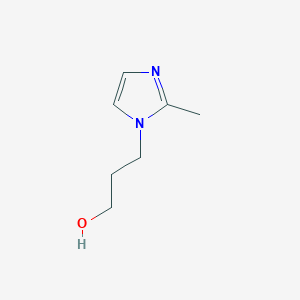
![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)
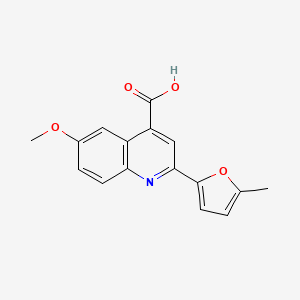
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)
![Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate](/img/structure/B3022261.png)
![3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3022262.png)

![5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione](/img/structure/B3022267.png)
